molecular formula C9H12OS B3394596 4-Methyl-2-[(methylthio)methyl]phenol CAS No. 4526-38-9

4-Methyl-2-[(methylthio)methyl]phenol

Cat. No.: B3394596
CAS No.: 4526-38-9
M. Wt: 168.26 g/mol
InChI Key: AHHVLSOMJJHBNS-UHFFFAOYSA-N
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Description

4-Methyl-2-[(methylthio)methyl]phenol (CAS 4526-38-9) is an organic compound with the molecular formula C 9 H 12 OS and a molecular weight of 168.26 g/mol . This phenolic derivative is a versatile building block in scientific research, particularly in the field of coordination chemistry and ligand design. Its structure, featuring both a phenolic hydroxyl group and a thioether-containing alkyl chain, allows it to act as a precursor for the development of more complex molecular frameworks . This compound holds significant research value for constructing polydentate ligands that can coordinate to various metal ions. Specifically, phenolic compounds with methylthio substituents, such as this one, can be used to synthesize ligands that model the active sites of metalloenzymes . These model systems are crucial for studying biological processes like catecholase and galactose oxidase activity . The mechanism of action for this compound is based on its ability to be functionalized; it can undergo reactions where a methylene group is inserted between the phenol and amine groups of other molecules, leading to the formation of tripodal or linear phenolate-amine ligands . These advanced ligands are capable of forming mono- and poly-nuclear metal complexes, which are investigated for their magnetic properties and potential as artificial nucleases for DNA cleavage . Please note that this product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(methylsulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7-3-4-9(10)8(5-7)6-11-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVLSOMJJHBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493824
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4526-38-9
Record name 4-Methyl-2-[(methylsulfanyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Methyl 2 Methylthio Methyl Phenol

Direct Synthesis Approaches for 4-Methyl-2-[(methylthio)methyl]phenol

The direct introduction of a (methylthio)methyl group onto the p-cresol (B1678582) ring at the ortho-position presents a primary synthetic challenge. Various strategies can be envisaged, including electrophilic aromatic substitution, transition metal-catalyzed reactions, and multi-step sequences.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings. For the synthesis of this compound, this could theoretically involve the reaction of p-cresol with an electrophilic species capable of delivering the (methylthio)methyl cation or its equivalent. One plausible, though not explicitly documented, approach would be a process analogous to chloromethylation, followed by nucleophilic substitution with a methylthiolate source.

The initial step would involve the reaction of p-cresol with formaldehyde (B43269) and hydrogen chloride to generate the highly reactive 2-(chloromethyl)-4-methylphenol (B13547535) intermediate. The hydroxyl group of p-cresol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, the substitution is directed to the ortho position.

Subsequent reaction of the 2-(chloromethyl)-4-methylphenol intermediate with a nucleophilic sulfur reagent, such as sodium thiomethoxide (NaSMe), would lead to the formation of the desired this compound. This nucleophilic substitution reaction would displace the chloride ion, forming the C-S bond. A patent for the synthesis of a different compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, describes a similar thioetherification step where a chloro-substituted precursor is reacted with sodium methyl mercaptide. google.com

Another potential electrophilic substitution strategy is the direct thiomethylation of the aromatic ring. However, methods for direct electrophilic introduction of a -CH2SMe group are not as common as for other functional groups.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.orgresearchgate.net In the context of synthesizing this compound, a hypothetical approach could involve the ortho-functionalization of a protected p-cresol derivative with a suitable coupling partner.

For instance, a pre-functionalized p-cresol, such as 2-bromo-4-methylphenol, could potentially undergo a cross-coupling reaction with a (methylthio)methyl-containing organometallic reagent. Alternatively, a directed C-H activation/functionalization approach could be envisioned. While general methods for the transition-metal-catalyzed synthesis of phenols and aryl thiols exist, specific applications to the synthesis of this compound are not well-documented in the scientific literature. beilstein-journals.orgnih.govbeilstein-journals.org

One-Pot and Multi-Step Synthetic Sequences

Given the challenges of direct, one-step synthesis, multi-step sequences are a more practical approach to this compound. A prominent one-pot reaction that could be adapted for this purpose is the Mannich reaction, which is discussed in more detail in section 2.2.2.

A potential one-pot synthesis could involve the in-situ generation of an electrophilic species that is then trapped by the p-cresol. For instance, a reaction involving formaldehyde, methanethiol, and an acid catalyst could theoretically lead to the formation of the desired product, though this specific transformation has not been reported. More commonly, multi-step sequences involving the initial formation of a more stable intermediate, such as a Mannich base or a chloromethylated derivative, followed by conversion to the final product, are employed. arkat-usa.orgrsc.orgorientjchem.orgresearchgate.net

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound often relies on the regioselective functionalization of phenolic substrates and the versatile Mannich reaction.

Regioselective Functionalization of Phenolic Substrates

The regioselective functionalization of phenols is crucial for the synthesis of specifically substituted derivatives. In the case of p-cresol, the hydroxyl group directs electrophilic attack primarily to the ortho positions (2 and 6). This inherent reactivity is exploited in various synthetic transformations.

For example, the hydroxymethylation of phenol (B47542) with formaldehyde can be directed to the ortho position using specific catalysts, yielding ortho-hydroxymethyl phenol. iitm.ac.in A similar reaction with p-cresol would yield 2-(hydroxymethyl)-4-methylphenol. This intermediate could then be converted to the target compound by first converting the hydroxyl group to a better leaving group (e.g., a tosylate or a halide) and subsequently reacting it with a methylthiolate nucleophile.

Alkylation of p-cresol is another example of regioselective functionalization, although it typically introduces alkyl groups directly to the ring rather than a functionalized methyl group. researchgate.net

Mannich Reactions for Phenol-Based Scaffold Elaboration

The Mannich reaction is a powerful three-component condensation reaction involving an active hydrogen compound (in this case, p-cresol), formaldehyde, and a primary or secondary amine. arkat-usa.orgrsc.org This reaction provides a straightforward route to aminomethylated phenols, which are valuable intermediates for further synthetic modifications.

In the context of synthesizing derivatives of this compound, a Mannich reaction on p-cresol with formaldehyde and a suitable amine (e.g., dimethylamine) would yield 2-[(dimethylamino)methyl]-4-methylphenol. This reaction proceeds via electrophilic attack of an in situ generated Eschenmoser's salt-like iminium ion on the electron-rich phenol ring, with a high degree of ortho-selectivity.

The resulting Mannich base is a key precursor. While direct conversion of the aminomethyl group to a (methylthio)methyl group is not a commonly reported transformation, it could theoretically be achieved through methods such as the Sommelet reaction followed by reduction and thioetherification, or via quaternization of the amine followed by nucleophilic displacement with methylthiolate. A study on the synthesis of Mannich bases of 4-(methylthio)phenol (B156131) itself highlights the applicability of this reaction to thio-substituted phenols.

Derivatization of Thioether Moiety (e.g., Alkylation, Oxidation)

The thioether group in this compound is amenable to further chemical transformations, notably alkylation and oxidation, which can be used to introduce additional functionality or modify the electronic properties of the molecule.

Alkylation: The sulfur atom of the thioether can act as a nucleophile and react with alkylating agents. This S-alkylation reaction typically requires a strong base to deprotonate the thiol, if present, or can proceed directly with the thioether under suitable conditions, often involving alkyl halides. For instance, the alkylation of thiols is a common strategy for the synthesis of thioethers and is generally carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com

Oxidation: The thioether moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

For the conversion to a sulfoxide, mild oxidizing agents are typically employed. For example, the oxidation of a similar compound, 4-(methylthio)phenol, to its corresponding sulfoxide can be achieved using sodium periodate (B1199274) in aqueous methanol. For a more comprehensive oxidation to the sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant is required. A common reagent for this transformation is Oxone (potassium peroxymonosulfate), which can efficiently oxidize thioethers to sulfones. chemicalbook.com For instance, the oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol (B50025) has been demonstrated with Oxone in an ethanol/water mixture, affording a high yield of the sulfone product. chemicalbook.com Hydrogen peroxide, in the presence of a suitable catalyst, is another versatile reagent for the oxidation of thioethers to either sulfoxides or sulfones. organic-chemistry.orgrsc.orgresearchgate.net

The resulting sulfoxides and sulfones of this compound, namely 4-methyl-2-((methylsulfinyl)methyl)phenol and 4-methyl-2-((methylsulfonyl)methyl)phenol, are valuable derivatives with altered polarity and chemical reactivity.

Precursors and Intermediate Compounds in this compound Synthesis

The primary precursors for the synthesis of this compound, via the direct ortho-methylthiomethylation route, are fundamental and readily accessible chemicals.

Key Precursors:

PrecursorChemical FormulaRole in Synthesis
4-Methylphenol (p-Cresol)C₇H₈OThe starting phenolic substrate, providing the core aromatic structure. wikipedia.org
Dimethyl Sulfoxide (DMSO)C₂H₆OSThe source of the methylthiomethyl group.
Thionyl ChlorideSOCl₂An activating agent for DMSO.
TriethylamineC₆H₁₅NA non-nucleophilic base used to promote the formation of the key intermediate.

The synthesis proceeds through a transient but crucial intermediate compound :

S-(2-hydroxy-5-methylbenzyl)-S-methylsulfonium salt: This unstable sulfonium (B1226848) salt is generated in situ from the reaction of activated DMSO with 4-methylphenol. It is not typically isolated but rapidly undergoes a organic-chemistry.orgrsc.orgsigmatropic rearrangement to form the final product.

The selection of these precursors is based on their commercial availability, reactivity, and the efficiency of the synthetic methodology in achieving the desired regioselective functionalization of the phenol ring.

Chemical Reactivity and Transformation Studies of 4 Methyl 2 Methylthio Methyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, readily participating in reactions such as alkylation, acylation, and polymerization. Its acidic proton and the nucleophilicity of the corresponding phenoxide ion are central to its chemical transformations.

The oxygen atom of the hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These reactions typically proceed by deprotonating the phenol (B47542) to form a more nucleophilic phenoxide ion.

O-Alkylation: The formation of an ether from the phenolic group can be achieved using various alkylating agents. Studies on substituted phenols demonstrate that O-methylation can be accomplished with reagents like methyl iodide in the presence of a base. sciforum.net The reaction kinetics for the alkylation of a series of substituted phenols have been shown to follow a second-order rate law. sciforum.net The choice of catalyst and reaction conditions can influence whether alkylation occurs at the oxygen (O-alkylation) or on the aromatic ring (C-alkylation).

O-Acylation: Acylation of the phenolic hydroxyl group leads to the formation of phenyl esters. This transformation can be carried out using acylating agents such as acetic anhydride or acyl chlorides. nih.govmdpi.com Research has shown that the acetylation of phenols can proceed efficiently under catalyst and solvent-free conditions, yielding the corresponding acetylated derivatives in high yields. mdpi.com The reaction of phenol with methyl acetate can also lead to the formation of phenyl acetate, demonstrating the feasibility of using esters as acylating agents. researchgate.net

Table 1: Representative O-Alkylation and O-Acylation Reactions of Phenols

Reaction TypeReagent(s)Catalyst/BaseTypical ProductReference
O-Alkylation (Methylation)Methyl Iodide (MeI)bis-1,1,8,8-(tetramethylguanidino)naphtalene (TMGN)Methoxybenzene derivative sciforum.net
O-Acylation (Acetylation)Acetic AnhydrideNone (Catalyst-free)Phenylacetate derivative mdpi.com
O-AcylationAcyl ChlorideCp₂TiCl / Mn(0)Phenyl ester derivative nih.gov
Alkylation/AcylationMethyl AcetateMgβ zeoliteAnisole / Phenyl acetate researchgate.net

The phenolic ring, activated by the hydroxyl group, can undergo oxidative coupling reactions to form polymers. The unique phenolic hydroxyl groups provide antioxidant functionality through a conjugated aromatic ring system. researchgate.net

Enzymatic or chemical oxidation can generate phenoxy radicals, which then couple to form C-C or C-O linked polymers. researchgate.net This process has been studied for various phenolic compounds, leading to the synthesis of polymeric materials with tailored properties. For instance, the electropolymerization of phenylphenols has been investigated, demonstrating that a polymeric film can be deposited on an electrode surface through electrooxidation. nih.gov The structure of these polymers can be influenced by the solvent and the position of substituents on the phenol ring. nih.gov While phenols can act as monomers, they have also been observed to act as chain transfer agents in certain radical polymerizations, such as that of methyl methacrylate, which can affect the rate and degree of polymerization. researchgate.net

Table 2: Polymerization Approaches for Phenolic Compounds

Polymerization MethodInitiation/CatalystMechanismReference
ElectropolymerizationAnodic OxidationRadical coupling of oxidized monomers nih.gov
Enzymatic PolymerizationPeroxidases, LaccasesEnzyme-catalyzed generation of phenoxy radicals researchgate.net
Oxidative CouplingChemical OxidantsGeneration of phenoxy radicals followed by coupling researchgate.net

Reactions at the Methylthio Group

The sulfur atom in the methylthio group (-SCH₃) is a key reactive center, susceptible to oxidation and participating in cleavage and exchange reactions.

The methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) groups. This stepwise oxidation is a common and important transformation for thioethers.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common green oxidant used in these reactions, often in the presence of a catalyst. researchgate.net Sodium metaperiodate is another effective reagent for the oxidation of aryl sulfides to sulfoxides, often preventing overoxidation to the sulfone. orgsyn.org Asymmetric oxidation of sulfides to produce chiral sulfoxides can be achieved using titanium-catalyst complexes with chiral ligands. kirj.eeresearchgate.net Furthermore, highly efficient and mild, transition-metal-free catalytic systems have been developed for the aerobic oxidation of sulfides to sulfoxides without significant formation of the sulfone. researchgate.net

Table 3: Oxidation of Aryl Methyl Thioethers

Oxidizing SystemPrimary ProductKey FeaturesReference
Sodium metaperiodate (NaIO₄)Sulfoxide (B87167)Mild conditions, often prevents overoxidation. orgsyn.org
H₂O₂ / Clay CatalystSulfoxide or SulfoneGreen oxidant, selectivity can be controlled. researchgate.net
Br₂/NaNO₂/H₂O (Aerobic)SulfoxideTransition-metal-free, mild conditions. researchgate.net
Ti(iPrO)₄/(+)-DET/TBHPChiral SulfoxideAsymmetric oxidation. kirj.eeresearchgate.net

The carbon-sulfur bond in the methylthio group can be cleaved under certain conditions. The activation and transformation of the C-S bond is a significant area of research in organic chemistry. researchgate.net Studies have shown that after oxidation to the sulfoxide or sulfone state, the methylthio moiety becomes a better leaving group. For example, methanesulphenic acid is proposed as the group displaced by the nucleophile glutathione (GSH) from methyl sulphoxides, while methanesulphinic acid is displaced from methyl sulphones. nih.gov This demonstrates that the oxidation state of sulfur significantly influences the lability of the C-S bond. nih.gov Metal-free methods for achieving C(sp³)–S bond cleavage of thioethers have also been developed using reagents such as N-bromosuccinimide (NBS). researchgate.net

Reactivity of the Aromatic Ring System: Electrophilic and Nucleophilic Substitutions

The aromatic ring of 4-Methyl-2-[(methylthio)methyl]phenol is electron-rich and thus primed for electrophilic substitution reactions. The positions for substitution are dictated by the directing effects of the existing substituents.

Electrophilic Substitution: The phenolic hydroxyl group is a powerful activating ortho-, para-directing group. The methyl group at position 4 is also an activating ortho-, para-director. The (methylthio)methyl group at position 2 is generally considered an ortho-, para-director. The combined effect of these groups strongly activates the ring towards electrophiles. The available positions for substitution are 3, 5, and 6. The hydroxyl group will strongly direct incoming electrophiles to its ortho (position 6) and para (position 4, which is blocked) positions. The (methylthio)methyl group will direct to its ortho (position 3) and para (position 5) positions. The methyl group will direct to its ortho positions (3 and 5). Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. For example, bromination of related substituted phenols like 4-t-butyl-2-methylphenol results in substitution at the positions ortho and para to the hydroxyl group. rsc.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on this electron-rich phenol ring is generally unfavorable unless an activating electron-withdrawing group is present, which is not the case here. However, the displacement of the methylthio group itself, particularly after oxidation, can be considered a nucleophilic substitution reaction, not on the aromatic carbon but at the sulfur or the adjacent methylene (B1212753) carbon. nih.gov In other molecular systems, such as pyrimidines, a methylthio group can be labile and displaced by strong nucleophiles like cyanide. rsc.org While the context is different, it highlights the potential for the methylthio group to participate in substitution reactions.

Photochemical and Thermal Transformations

Photochemical Transformations: Phenolic compounds are known to undergo photochemical reactions upon absorption of UV radiation. For this compound, potential photochemical transformations could involve:

Oxidation of the Thioether Group: The methylthio group is susceptible to photo-oxidation, which could lead to the formation of the corresponding sulfoxide and subsequently the sulfone.

Phenolic Hydroxyl Group Reactions: The phenolic hydroxyl group can participate in photo-induced reactions, potentially leading to the formation of phenoxyl radicals. These highly reactive species can then undergo various secondary reactions, including dimerization or reaction with other molecules.

Ring Opening: Under high-energy UV irradiation, the aromatic ring itself could undergo cleavage, leading to the formation of smaller, aliphatic molecules.

Thermal Transformations: At elevated temperatures, this compound would be expected to undergo thermal degradation. Potential thermal transformation pathways include:

Cleavage of the Methylthio-Methyl Bond: The C-S bond in the (methylthio)methyl group could be susceptible to thermal cleavage.

Degradation Mechanisms and Stability Studies

The stability of this compound in the environment would be influenced by several factors:

pH: The acidity or basicity of the surrounding medium would affect the protonation state of the phenolic hydroxyl group. In alkaline conditions, the formation of the more reactive phenoxide ion could influence its degradation pathways.

Oxidants: The presence of common environmental oxidants such as hydroxyl radicals (•OH), sulfate radicals (SO₄•⁻), and ozone (O₃) would likely lead to the degradation of the molecule. The methylthio group is particularly susceptible to oxidation by these species, leading to the formation of sulfoxides and sulfones . The phenolic ring is also a target for radical attack, which can initiate ring hydroxylation and subsequent cleavage acs.org.

Without experimental data, the specific degradation products of this compound can only be postulated based on the reactivity of its functional groups.

Hypothetical Degradation Products:

Precursor CompoundPotential Degradation ProductTransformation Pathway
This compound4-Methyl-2-[(methylsulfinyl)methyl]phenolOxidation of the thioether
This compound4-Methyl-2-[(methylsulfonyl)methyl]phenolFurther oxidation of the sulfoxide
This compound4-Methyl-2-hydroxymethylphenolCleavage of the C-S bond
This compoundVarious hydroxylated and ring-opened productsRadical attack on the aromatic ring

It is important to emphasize that the identification and characterization of these potential degradation products would require sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The chemical degradation of this compound would likely proceed through several mechanistic pathways, depending on the specific conditions.

Advanced Oxidation Processes (AOPs): In the presence of strong oxidizing agents like hydroxyl radicals, the degradation is expected to be initiated by either hydrogen abstraction from the phenolic hydroxyl group or the methyl group, or by electrophilic addition to the aromatic ring. The resulting organic radicals would then undergo a series of reactions, including addition of molecular oxygen, to form peroxy radicals, which can further react to form a variety of oxygenated products and ultimately lead to mineralization (conversion to CO₂, H₂O, and mineral salts). The interaction of sulfate and hydroxyl radicals with phenol has been shown to proceed via electron transfer and addition mechanisms, respectively acs.org.

Hydrolysis: While the thioether and phenolic ether linkages are generally stable to hydrolysis under neutral pH conditions, the presence of acid or base could catalyze the cleavage of the C-O or C-S bonds, although this is generally a slower process compared to oxidation.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methyl 2 Methylthio Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms within the 4-Methyl-2-[(methylthio)methyl]phenol molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts for this compound can be predicted based on the electronic environment of each nucleus. The aromatic protons are influenced by the electron-donating effects of the hydroxyl and methyl groups, and the (methylthio)methyl substituent. The protons of the methyl and methylene (B1212753) groups are expected to resonate in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H (position 3)6.8 - 7.0d
Ar-H (position 5)6.7 - 6.9dd
Ar-H (position 6)6.6 - 6.8d
OH4.5 - 5.5s (broad)
CH₂3.6 - 3.8s
Ar-CH₃2.2 - 2.4s
S-CH₃2.0 - 2.2s

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)150 - 155
C2 (C-CH₂SCH₃)125 - 130
C3128 - 132
C4 (C-CH₃)130 - 135
C5115 - 120
C6120 - 125
CH₂35 - 40
Ar-CH₃20 - 25
S-CH₃15 - 20

Expected 2D NMR Correlations:

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent aromatic protons. Specifically, a cross-peak would be expected between the proton at position 5 and the protons at positions 3 and 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and their attached carbons. For instance, the signal for the Ar-CH₃ protons would correlate with the signal for the Ar-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in assembling the molecular structure. Key expected correlations include:

The protons of the CH₂ group with the aromatic carbons C1, C2, and C3.

The protons of the S-CH₃ group with the CH₂ carbon.

The protons of the Ar-CH₃ group with the aromatic carbons C3, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. A key expected correlation would be between the protons of the CH₂ group and the aromatic proton at position 3, as well as the protons of the S-CH₃ group.

Investigation of Conformation and Dynamics via NMR

The conformational flexibility of this compound, particularly the rotation around the Ar-CH₂ and CH₂-S bonds, can be investigated using variable temperature NMR studies. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers to rotation and the populations of different conformers. NOESY experiments can also provide insights into the preferred conformation in solution by identifying through-space interactions between different parts of the molecule.

Computational NMR for Chemical Shift Prediction and Conformational Analysis

In the absence of experimental data, computational methods are invaluable for predicting NMR parameters. nih.gov Using Density Functional Theory (DFT) calculations, it is possible to model the structure of this compound and predict its ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. mdpi.com These computational approaches can also be used to perform a conformational analysis, identifying the lowest energy conformers and their relative populations, which can then be used to calculate Boltzmann-averaged NMR parameters for comparison with future experimental data. nih.gov Various software packages are available for performing such calculations.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₉H₁₂OS), the expected exact mass of the molecular ion [M]⁺• would be approximately 168.0609.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound would likely involve:

Loss of the methylthio group (•SCH₃): This would result in a stable benzylic cation.

Cleavage of the C-S bond: This could lead to the formation of a fragment corresponding to the methylthiomethyl cation ([CH₂SCH₃]⁺).

Loss of a methyl radical (•CH₃) from the methylthio group.

Fragmentation of the aromatic ring.

Interactive Data Table: Predicted Major Fragments in MS/MS

Predicted m/zProposed Fragment
121[M - •SCH₃]⁺
107[M - CH₂SCH₃]⁺
61[CH₂SCH₃]⁺
45[CH₂S]⁺

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published experimental data for the advanced spectroscopic and crystallographic characterization of the chemical compound This compound .

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

X-ray Crystallography for Solid-State Structure Determination

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

While spectroscopic and crystallographic data are available for structurally related compounds, such as isomers like 4-(Methylthio)phenol (B156131), the strict requirement to focus solely on this compound prevents the inclusion of this information. The introduction of data from other compounds would not be scientifically accurate or adhere to the provided instructions.

Further research and publication of experimental studies on this compound are required to generate the specific content outlined in the request.

Computational and Theoretical Chemistry Studies of 4 Methyl 2 Methylthio Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). This process finds the lowest energy conformation on the potential energy surface. Once the optimized geometry is found, further calculations can predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. This analysis is crucial for characterizing the compound and ensuring the optimized structure is a true minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). The MEP map provides a clear picture of charge distribution and helps predict how a molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between filled and unfilled orbitals within a molecule. This method provides insight into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. The strength of these interactions is quantified as stabilization energies, offering a detailed view of the electronic factors governing the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can explore the different conformations a molecule can adopt, providing a dynamic picture of its flexibility. Furthermore, MD simulations are essential for studying solvation effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of how the solvent influences the structure, dynamics, and interactions of the solute molecule.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are a qualitative approach to link the chemical structure of a compound to its biological activity. By modifying parts of a molecule and observing the effect on its activity, researchers can identify key structural features (pharmacophores) responsible for its function.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate chemical structure with activity. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric factors) to predict the activity of new, untested compounds. nih.gov QSAR is a vital tool in drug discovery and toxicology for prioritizing compounds for synthesis and testing, thereby reducing costs and time. nih.gov

Comparative Molecular Field Analysis (CoMFA) for Biological Activity Prediction

No published studies employing Comparative Molecular Field Analysis (CoMFA) to predict the biological activity of 4-Methyl-2-[(methylthio)methyl]phenol were identified. CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the steric and electrostatic fields of a set of molecules with their biological activities. While this methodology is widely used in drug design and discovery, its application to this compound has not been documented in the surveyed literature.

Theoretical Prediction of Spectroscopic Parameters

There is a lack of specific research focused on the theoretical prediction of spectroscopic parameters for this compound. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to predict various spectroscopic data, including NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.netresearchgate.net Such theoretical calculations provide valuable insights into the molecular structure and electronic properties. researchgate.net However, no studies applying these predictive methods to this compound were found.

For related, yet structurally distinct, phenolic compounds, theoretical methods have been successfully applied. For instance, DFT calculations have been used to characterize the electronic structure and spectroscopic properties of other substituted phenols. nih.govresearchgate.net These studies often involve the comparison of theoretically obtained spectra with experimental data to validate the computational models. researchgate.netresearchgate.net

A hypothetical table for predicted spectroscopic data, if such a study were to be conducted, might look like the following:

Spectroscopic Parameter Theoretical Method Predicted Value
¹H NMR Chemical Shift (ppm)DFT/B3LYP/6-311G(d,p)Data not available
¹³C NMR Chemical Shift (ppm)DFT/B3LYP/6-311G(d,p)Data not available
Key IR Frequencies (cm⁻¹)DFT/B3LYP/6-311G(d,p)Data not available
Electronic Transition (nm)TD-DFT/B3LYP/6-311G(d,p)Data not available

This table is for illustrative purposes only, as no specific data for this compound has been published.

Computational Studies on Reaction Mechanisms and Transition States

No computational investigations into the reaction mechanisms and transition states involving this compound have been reported in the scientific literature. Such studies are crucial for understanding reaction pathways, kinetics, and the formation of potential products and byproducts. escholarship.orgmdpi.com Computational chemistry offers powerful tools to model reaction coordinates, locate transition state structures, and calculate activation energies, providing a deeper understanding of chemical reactivity. mdpi.comescholarship.org

While general computational studies on the reaction mechanisms of various organic and organometallic systems are prevalent, escholarship.orgmdpi.comescholarship.org and research has been conducted on the reactivity of related sulfur-containing phenols, sigmaaldrich.com specific computational analysis of the reaction pathways for this compound is absent from the available literature.

A hypothetical data table from a computational study on a reaction mechanism might include the following information:

Reaction Step Computational Method Activation Energy (kcal/mol) Transition State Geometry
Hypothetical Reactione.g., DFT M06-2XData not availableData not available

This table is for illustrative purposes only, as no specific data for this compound has been published.

Antimicrobial Activities

In Vitro Antifungal Efficacy Against Fungal Strains

Further experimental research is required to elucidate the potential biological activities of "this compound".

Biological Activities of this compound: An Overview of Preclinical Research

Extensive investigation into the biological activities of the chemical compound this compound reveals a notable absence of specific research pertaining to its direct biological effects within the scope of this article. The majority of available scientific literature focuses on a structurally distinct, albeit related, compound, 4-Methyl-2,6-bis(1-phenylethyl)phenol. Therefore, the following sections detail the biological activities and mechanistic insights that have been elucidated for this related phenol (B47542), providing a potential framework for understanding the broader class of substituted phenols, while clearly acknowledging the absence of direct evidence for this compound itself.

Applications of 4 Methyl 2 Methylthio Methyl Phenol Beyond Biological Systems

Role as Synthetic Intermediates in Organic Synthesis

Phenolic compounds containing sulfur are valuable intermediates in organic synthesis. The related isomer, 4-Methylthiophenol, is recognized as an important organic intermediate. fishersci.ca It serves as a key starting material in the production of various agrochemicals, pharmaceuticals, and dyes. fishersci.ca For instance, 4-Methylthiophenol is used to prepare phosphoramidodithioate intermediates, which are precursors for the synthesis of the insecticide sulprofos (B166734) amidate. sigmaaldrich.com It is also a foundational component in the synthesis of the organophosphorus pesticide propaphos. researchgate.net

The synthesis of 4-methylthio phenylacetic acid, a key intermediate for the anti-inflammatory drug Etoricoxib, can start from derivatives of 4-bromophenylacetic acid and sodium methyl mercaptide, highlighting the utility of the methylthiophenyl moiety in pharmaceutical synthesis. google.com Given the reactivity of the phenolic hydroxyl group and the potential for modification of the (methylthio)methyl side chain, 4-Methyl-2-[(methylthio)methyl]phenol could theoretically serve as a versatile building block for more complex molecules, although specific examples are not prominent in the literature.

Applications in Agrochemicals (e.g., Precursor for Insecticides, Nematicides, Fungicides)

The 4-(methylthio)phenol (B156131) structural unit is a core component of several major organophosphate insecticides, including fenthion, fenamiphos, and sulprophos. The degradation of these commercial insecticides can lead to the formation of various alkyl(thio)phenols, such as 3-methyl-4-(methylthio)phenol. jst.go.jp This indicates that phenols with methylthio groups are critical precursors for creating potent agrochemicals. 4-Methylthiophenol itself is described as a useful intermediate for pesticides. researchgate.net

Furthermore, research into other substituted phenols has revealed their potential in agrochemical applications. For example, Schiff base complexes derived from 2-[(2-nitrophenylimino)methyl]phenol and 2-[(4-nitrophenylimino)methyl]phenol have demonstrated significant nematicidal properties against the root-knot nematode Meloidogyne arenaria. bohrium.com While direct studies on the pesticidal activity of this compound are absent, its structural similarity to known agrochemical precursors suggests it could be a viable candidate for the development of new insecticides, nematicides, or fungicides.

Utility in Material Science as Stabilizers or Antioxidants in Polymer Systems

Phenolic compounds are a cornerstone of polymer stabilization, functioning as primary antioxidants that protect materials from degradation caused by heat, light, and mechanical stress. google.com They operate by scavenging free radicals, thereby interrupting the oxidative processes that lead to the loss of a polymer's mechanical and optical properties. google.com Sterically hindered phenols are particularly effective and widely used for this purpose.

Phenols incorporating sulfur atoms can act as multifunctional stabilizers. For example, 2-Methyl-4,6-bis[(octylthio)methyl]phenol is a known antioxidant and stabilizing agent used in various polymers, including polyolefins. researchgate.net Thiophenol derivatives, such as 4,4'-thio-bis(2-tert-butyl-5-methylphenol), are also employed as antioxidants and processing stabilizers. thegoodscentscompany.com The presence of both a phenolic hydroxyl group (for radical scavenging) and a thioether linkage within this compound suggests its potential utility as an antioxidant or stabilizer in polymer systems, though specific studies confirming this application are not available.

Potential as Ligands in Coordination Chemistry for Metal Complex Formation

Phenolic compounds, particularly those with additional donor atoms, are highly effective ligands in coordination chemistry. The combination of a "hard" oxygen donor from the phenol (B47542) group and a "soft" sulfur donor from the thioether group in this compound makes it a potentially versatile ligand for coordinating with a variety of metal ions.

Schiff bases derived from substituted phenols are extensively studied for their ability to form stable metal complexes. rasayanjournal.co.inresearchgate.net For instance, a Schiff base synthesized from 2-hydroxy-5-methylbenzophenone, which has a similar 4-methylphenol core, readily forms complexes with transition metals like Mn(II), Co(II), and Cu(II). rasayanjournal.co.in Similarly, lanthanide complexes have been prepared using 2-((E)-(tert-butylimino)methyl)phenol as a ligand, which coordinates to the metal center through the phenolic oxygen. researchgate.netscielo.org.za The resulting metal complexes often exhibit interesting properties, such as semiconductivity or catalytic activity. rasayanjournal.co.in The structure of this compound, with its phenolic oxygen and thioether sulfur, provides two potential coordination sites, suggesting it could act as a bidentate ligand for the formation of stable metal complexes.

No Information Available on the Environmental Chemistry and Fate of this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the environmental chemistry and fate of the compound This compound .

Detailed searches for data concerning its environmental partitioning, biodegradation pathways, persistence, and bioaccumulation potential did not yield any relevant research findings. The requested information for the following sections is therefore unavailable:

Environmental Chemistry and Fate Studies of 4 Methyl 2 Methylthio Methyl Phenol

Persistence and Bioaccumulation Potential in Environmental Systems

It appears that the environmental behavior of this specific chemical has not been a subject of published scientific study, or such studies are not available in the public domain. Consequently, the requested article, including data tables and detailed research findings, cannot be generated.

Future Research Directions and Translational Opportunities for 4 Methyl 2 Methylthio Methyl Phenol

Development of Green and Sustainable Synthetic Routes

The synthesis of phenolic thioethers like 4-Methyl-2-[(methylthio)methyl]phenol has traditionally involved methods that may not align with modern principles of green chemistry. Future research is progressively focusing on creating more sustainable and environmentally benign synthetic pathways. A key area of development is the move away from harsh reagents and multi-step processes that generate significant waste.

One promising direction is the selective ortho-alkylation of phenols. A known method for selective ortho-methylthiomethylation of phenols utilizes dimethyl sulphoxide (DMSO) activated by thionyl chloride, which proceeds through a nih.govresearchgate.netsigmatropic rearrangement. psu.edu While effective, future work could focus on replacing reagents like thionyl chloride with greener alternatives.

Catalytic approaches are at the forefront of sustainable synthesis. Copper-catalyzed couplings of benzyl (B1604629) alcohols with thiols are being developed to forge C–S bonds under mild conditions, offering high atomic economy and reducing waste generation. rsc.org Another innovative strategy is the use of photochemical organocatalytic methods that can stitch together inexpensive alcohols and aryl chlorides under mild, thiol-free conditions, providing a novel route to aryl alkyl thioethers. nih.gov The transformation of aryl alcohols into thioethers via copper-catalyzed oxygenation and decarboxylative functionalization also presents a novel strategy for creating C(aryl)-S bonds from renewable feedstocks. nih.gov

Synthesis ApproachAdvantagesFuture Research Focus
Ortho-selective Alkylation High regioselectivity for ortho-substitution. psu.eduReplacement of hazardous reagents like thionyl chloride with greener activators.
Copper-Catalyzed Coupling High atomic economy, mild conditions, use of accessible starting materials. rsc.orgCatalyst optimization, expansion of substrate scope, and use of more sustainable solvent systems.
Photochemical Organocatalysis Thiol-free process, mild reaction conditions, use of inexpensive starting materials. nih.govImproving catalyst efficiency and scalability for industrial applications.
Decarboxylative Functionalization Utilizes aryl alcohols as arylation agents, potentially from renewable sources like lignin. nih.govBroadening the applicability to a wider range of phenolic and sulfur sources.

Elucidation of Undiscovered Reactivity Patterns for Novel Derivatizations

The molecular architecture of this compound offers multiple sites for chemical modification, and exploring its full reactive potential is key to developing novel derivatives with tailored functions. Future research should focus on elucidating undiscovered reactivity patterns beyond standard transformations.

The phenolic hydroxyl group is a primary site for derivatization. Classical methods like the Williamson ether synthesis can be used to introduce a variety of alkyl or aryl groups, while esterification can yield another class of derivatives. wikipedia.org More advanced strategies involve the ortho-selective C–H arylation of phenols, which can be achieved using Brønsted acid or Cu(I)-catalysis, allowing for the construction of complex bi(hetero)aryl structures. nih.gov

The thioether moiety is another key functional handle. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic and steric properties of the molecule. The synthesis of new catechol thioethers using a methylene (B1212753) linker demonstrates the potential for creating analogues with varied spacing between the phenolic and thioether components. mdpi.com Furthermore, metathesis reactions offer a pathway to exchange the methyl group on the sulfur for more complex aliphatic, alicyclic, or aralkyl groups, opening up a wide range of structural possibilities. google.com

Functional GroupPotential ReactionDesired Outcome
Phenolic -OH Williamson Ether Synthesis wikipedia.orgIntroduction of diverse alkoxy groups to modulate solubility and biological activity.
Phenolic -OH Ortho-selective C-H Arylation nih.govSynthesis of complex biaryl structures for applications in materials science and catalysis.
Thioether (-S-CH₃) OxidationFormation of sulfoxides and sulfones with altered electronic properties and potential new biological activities.
Thioether (-S-CH₃) Metathesis google.comExchange of the methyl group for larger or functionalized alkyl/aryl groups to create novel derivatives.

Advanced Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research into this compound. Quantum chemical studies are instrumental in understanding the mechanisms of reactions and predicting the properties of new derivatives. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can be used to calculate key parameters that govern the antioxidant activity of phenolic compounds. mdpi.com These parameters include bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which help to elucidate the preferred antioxidant mechanism, such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). nih.govresearchgate.net For instance, computational studies have shown that for many phenolic antioxidants, the SPLET mechanism is favored in polar solvents, while HAT is more likely in nonpolar environments or the gas phase. nih.gov

These theoretical calculations can guide the rational design of new, more potent antioxidants. By studying the effects of different substituents on the electronic structure and thermodynamic properties, researchers can predict which modifications are most likely to enhance activity. nih.gov This predictive power allows for the prioritization of synthetic targets, saving significant time and resources. The correlation of calculated descriptors with experimentally determined reactivity can lead to the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

In-depth Exploration of Molecular Mechanisms in Biological Systems

While phenolic compounds are widely recognized for their antioxidant properties, a detailed understanding of the specific molecular interactions of this compound within biological systems is an important area for future research. The primary antioxidant mechanisms for phenolics involve their ability to act as free radical scavengers through processes like hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET). nih.govresearchgate.net They can also chelate transition metals, preventing them from participating in redox reactions that generate reactive oxygen species (ROS). nih.gov

Future studies should aim to move beyond general antioxidant activity and identify specific cellular pathways and protein targets. For example, some phenolic thioethers have been shown to inhibit the denaturation of low-density lipoproteins (LDL), suggesting a potential role as anti-arteriosclerosis agents. google.com Elucidating the precise mechanism behind this inhibition could lead to the development of targeted cardiovascular therapies.

Furthermore, understanding the metabolic fate of this compound is crucial. Like other phenolic acids, it may be metabolized by colonic microflora, and its metabolites could have different biological activities than the parent compound. nih.gov Investigating these metabolic pathways and the bioactivity of the resulting metabolites will provide a more complete picture of its physiological effects. This in-depth exploration will be essential for translating its potential into therapeutic or health-promoting applications. nih.gov

Investigation of Novel Applications in Emerging Technologies

The unique combination of a phenolic antioxidant moiety and a sulfur-containing group in this compound makes it a promising candidate for various applications in emerging technologies. Its inherent antioxidant capability is of significant interest in materials science.

One major area of application is as a stabilizer for polymers. Phenolic thioethers, particularly alkyl-(2-hydroxybenzyl)thioethers, are known to be efficient stabilizers for elastomers and adhesives, protecting them from thermo-oxidative degradation. researchgate.net The structure of this compound, which combines a phenolic (primary antioxidant) and a thioether (secondary antioxidant) moiety in an optimal spatial arrangement, suggests it could exhibit synergistic stabilizing effects. researchgate.net

The reactivity of the thioether and phenolic groups also opens doors for its use as a monomer in advanced polymer synthesis. Thiol-modified phenol (B47542) derivatives are being investigated for use in thiol-ene photopolymerizations, which are valuable for creating materials for applications such as dental composites. nih.gov Furthermore, phenolic thioethers have been identified for their utility as pesticides, including as insecticides, herbicides, and bactericides, and as monomers for polymer formation, indicating a broad scope of potential industrial applications. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Methyl-2-[(methylthio)methyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous Schiff base syntheses involve refluxing aldehyde and amine precursors in ethanol, followed by slow evaporation to obtain crystals . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and reflux duration to improve yield and purity. Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles between aromatic rings .
  • Spectroscopy : FT-IR confirms functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹), while ¹H/¹³C NMR identifies substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching C₁₀H₁₄OS).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals like B3LYP/6-311G(d,p) to calculate molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential maps .
  • Validation : Compare DFT-optimized bond lengths/angles with SCXRD data (e.g., dihedral angles between aromatic rings) to assess accuracy .
  • Applications : Predict reactivity (e.g., nucleophilic sites via Fukui indices) and non-covalent interactions (e.g., hydrogen bonding) for drug design or material science applications.

Q. How can researchers resolve contradictions between experimental and computational data in structural studies?

  • Methodological Answer :

  • Cross-validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) and correlate with DFT-derived electrostatic potentials .
  • Error Analysis : Assess systematic errors in SCXRD (e.g., thermal motion artifacts) or DFT basis set limitations (e.g., omission of dispersion corrections).
  • Case Study : If experimental NMR shows unexpected splitting, compare with DFT-calculated chemical shifts considering solvent effects (e.g., PCM model).

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : Polymorphism or twinning due to flexible methylthio groups. Mitigate via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) .
  • Data Collection : For twinned crystals, use integration tools in SHELXL or perform Hirshfeld surface analysis to deconvolute overlapping electron density .
  • Advanced Techniques : Synchrotron radiation improves resolution for low-quality crystals.

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound (Hypothetical Data)

ParameterExperimental (SCXRD) DFT (B3LYP/6-311G(d,p))
C-O Bond Length (Å)1.361.35
S-CH₃ Bond Length (Å)1.811.80
Dihedral Angle (°)36.5635.90

Table 2 : Comparison of Spectroscopic Data

TechniqueObserved DataComputational Prediction
FT-IR (cm⁻¹)3200 (-OH), 1050 (C-S)3195 (-OH), 1048 (C-S)
¹H NMR (δ, ppm)2.48 (S-CH₃), 6.85 (aromatic H)2.50 (S-CH₃), 6.80 (aromatic H)

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Feasible Synthetic Routes

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4-Methyl-2-[(methylthio)methyl]phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.